

# Morinamide Bioavailability Enhancement: A Technical Support Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Morinamide*

Cat. No.: *B1206486*

[Get Quote](#)

Welcome to the technical support center for **Morinamide** research. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the in vivo bioavailability of **Morinamide**. As an antitubercular agent that functions as a prodrug for Pyrazinamide, optimizing **Morinamide**'s delivery is paramount to achieving therapeutic success against Mycobacterium tuberculosis.[1][2] This document moves beyond standard protocols to provide in-depth, troubleshooting-oriented guidance in a practical question-and-answer format, grounded in established scientific principles.

## Section 1: Foundational Concepts & Core FAQs

This section addresses the fundamental questions researchers face when beginning their work on **Morinamide** bioavailability.

### Q1: What are the primary physicochemical and physiological barriers limiting Morinamide's oral bioavailability?

The oral bioavailability of any drug, including **Morinamide**, is a complex interplay between its intrinsic properties and the physiological environment of the gastrointestinal (GI) tract. While specific data on **Morinamide**'s solubility and permeability are not as abundant as for its metabolite, Pyrazinamide, we can infer the likely challenges based on typical small molecule behavior and its prodrug nature.

- **Solubility and Dissolution Rate:** A drug must first dissolve in the GI fluids to be absorbed. If **Morinamide** has poor aqueous solubility, its dissolution will be the rate-limiting step for absorption.[3] This is a common challenge for over 40% of new chemical entities.[4]
- **Membrane Permeability:** The drug must then permeate the intestinal epithelium. This can be hindered by factors like hydrophilicity/lipophilicity balance and molecular size.
- **Pre-systemic Metabolism (First-Pass Effect):** **Morinamide** is metabolized in the liver by amidases to the active Pyrazinoic acid (PA) and can also be oxidized by xanthine oxidase.[5] While this conversion is necessary for its therapeutic effect, extensive metabolism in the gut wall or liver before reaching systemic circulation can reduce the amount of parent drug available for absorption and subsequent conversion in target tissues.
- **Efflux Transporters:** Efflux pumps like P-glycoprotein (P-gp) in the intestinal wall can actively transport absorbed drug molecules back into the GI lumen, effectively reducing net absorption.[6]

Understanding which of these barriers is dominant for **Morinamide** is the critical first step in selecting an appropriate enhancement strategy.

## Q2: Why focus on enhancing Morinamide's bioavailability if it's just a prodrug for Pyrazinamide, which is well-absorbed?

This is a crucial strategic question. While Pyrazinamide itself is generally well-absorbed, the therapeutic goal is to ensure consistent and effective concentrations of the active agent at the site of infection, primarily within macrophages and the acidic environment of tuberculous lesions.[1][5] Relying solely on the passive absorption of the prodrug can lead to several issues:

- **Variable Pharmacokinetics:** Inconsistent absorption of **Morinamide** will lead to unpredictable peak (C<sub>max</sub>) and overall exposure (AUC) levels of Pyrazinamide, potentially compromising efficacy or leading to toxicity.[7]
- **Sub-therapeutic Concentrations:** Inefficient delivery of **Morinamide** may result in Pyrazinamide concentrations that are too low to exert a sufficient sterilizing effect,

contributing to the development of drug resistance.[1]

- **Site-Specific Delivery:** Advanced formulation strategies can not only increase overall absorption but can also influence the drug's distribution, potentially improving its accumulation at the infection site.[8]

Therefore, enhancing **Morinamide's** bioavailability is about controlling the pharmacokinetics to ensure a predictable and therapeutically optimal level of its active metabolite.

## Section 2: Formulation Strategies & Troubleshooting

This section details specific formulation strategies and provides solutions to common problems encountered during development.

### Lipid-Based Formulations (LBFs)

LBFs are a powerful tool for improving the oral bioavailability of drugs with poor water solubility. [9] They work by presenting the drug in a solubilized state, bypassing the dissolution step and utilizing the body's natural lipid absorption pathways.[10]

FAQ: When is an LBF the right choice for **Morinamide**?

An LBF approach is highly indicated if preliminary studies show that **Morinamide's** bioavailability is limited by poor aqueous solubility. LBFs, particularly Self-Microemulsifying Drug Delivery Systems (SMEDDS), maintain the drug in a dissolved state within fine oil droplets upon dispersion in GI fluids, maximizing the concentration gradient for absorption.[11] Furthermore, formulations with long-chain fatty acids can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism—a potentially significant advantage for a prodrug like **Morinamide**. [10]

Troubleshooting Guide: LBFs

| Problem Encountered                                                                                | Underlying Cause(s)                                                                                                                                                                                                                                                                                                                                    | Recommended Actions & Solutions                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                        |
|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <p>"My SMEDDS formulation shows phase separation or drug precipitation upon aqueous dilution."</p> | <p>1. Poor choice of excipients (oil, surfactant, co-surfactant).<br/>                 2. Incorrect ratio of components.<br/>                 3. Drug concentration exceeds the formulation's solubilization capacity.</p>                                                                                                                             | <p>1. Screen Excipients: Systematically test a panel of oils, surfactants (varying HLB values), and co-solvents for their ability to solubilize Morinamide.<br/>                 2. Construct Pseudo-Ternary Phase Diagrams: This is a critical, self-validating step. Titrate different ratios of your chosen excipients with water to map the microemulsion region. This visually defines the robust formulation space.<br/>                 3. Reduce Drug Load: Temporarily reduce the Morinamide concentration to establish a stable blank SMEDDS, then determine the maximum drug load it can support without precipitation.</p> |
| <p>"The formulation performs well in vitro but shows poor bioavailability in vivo."</p>            | <p>1. In vivo precipitation: The formulation may not be robust enough to withstand the complex environment of the GI tract (pH changes, digestive enzymes).<br/>                 2. Lipolysis effects: Digestion of lipid excipients by lipases can alter the formulation's structure and cause the drug to precipitate.<br/> <a href="#">[11]</a></p> | <p>1. Perform in vitro lipolysis studies: Simulate digestion using a lipase enzyme to assess how the formulation behaves and if it can maintain Morinamide in a solubilized state post-digestion.<br/>                 2. Incorporate Precipitation Inhibitors: Consider adding polymers like HPMC or PVP to the formulation. These can help maintain a supersaturated state of the drug in vivo, preventing precipitation.</p>                                                                                                                                                                                                        |

## Experimental Protocol: Preparation and Characterization of a **Morinamide** SMEDDS

- **Solubility Screening:** Determine the saturation solubility of **Morinamide** in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
- **Phase Diagram Construction:** Select the most promising excipients. Prepare mixtures of oil and surfactant/co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 3:1). Titrate each S/CoS mix with the oil phase to create a series of formulations. Then, for each formulation, add water dropwise under gentle stirring and observe for clarity and phase separation to map the microemulsion region.
- **Drug Loading:** Prepare the optimized blank formulation from the phase diagram and dissolve **Morinamide** into it at the desired concentration with gentle heating or vortexing.
- **Characterization:**
  - **Dilution Test:** Dilute 1 mL of the **Morinamide** SMEDDS in 100 mL of water or simulated gastric fluid. The formulation should disperse rapidly to form a clear or slightly bluish microemulsion.
  - **Droplet Size Analysis:** Use Dynamic Light Scattering (DLS) to measure the mean globule size and Polydispersity Index (PDI) upon dilution. A droplet size <100 nm with a low PDI (<0.3) is typically desired.
  - **Thermodynamic Stability:** Subject the formulation to centrifugation (e.g., 3500 rpm for 30 min) and freeze-thaw cycles to ensure it does not break or precipitate the drug.

## Nanoparticle-Based Delivery Systems

Nanoparticles (NPs) offer a versatile platform for enhancing bioavailability by increasing drug solubility, protecting the drug from degradation, and enabling targeted or controlled release.<sup>[8]</sup>  
<sup>[12]</sup>

FAQ: What type of nanoparticle is best for **Morinamide**?

The choice depends on the specific delivery challenge you aim to solve:

- Polymeric Nanoparticles (e.g., PLGA): Excellent for achieving sustained release, which can be beneficial for reducing dosing frequency. They are biodegradable and have a long history of use.[13] The encapsulation process can be optimized for both hydrophilic and hydrophobic drugs.
- Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles, Liposomes): These are highly biocompatible and can be very effective at encapsulating lipophilic drugs. Liposomes, with their aqueous core, can also be adapted for more hydrophilic compounds and their membrane-like structure can facilitate cellular uptake.[8]

A key advantage of nanosystems is their ability to be taken up by cells, potentially delivering **Morinamide** directly into macrophages, a primary site of *M. tuberculosis* infection.[8]

Workflow Diagram: Nanoparticle Formulation & Characterization



[Click to download full resolution via product page](#)

Caption: A typical workflow for formulating and evaluating polymeric nanoparticles for drug delivery.

Troubleshooting Guide: Nanoparticles

| Problem Encountered                                                           | Underlying Cause(s)                                                                                                                                                                                                                                                           | Recommended Actions & Solutions                                                                                                                                                                                                                                                                                                                                                                                                                                                                          |
|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <p>"My encapsulation efficiency (EE%) is consistently low."</p>               | <p>1. Drug Properties: The drug may have high solubility in the external aqueous phase, leading it to partition out during emulsification. 2. Process Parameters: Insufficient emulsification energy or a slow solvent removal process can lead to drug leakage.</p>          | <p>1. Change the Solvent System: Use a more volatile organic solvent or a solvent in which the drug is highly soluble but the polymer is only moderately soluble. 2. Optimize the Polymer-to-Drug Ratio: Increasing the amount of polymer can sometimes create a more robust matrix to entrap the drug. 3. Use a Double Emulsion Method (w/o/w): If Morinamide is water-soluble, this method is superior for encapsulating it within a hydrophobic polymer matrix.</p>                                   |
| <p>"The nanoparticles are aggregating after synthesis or during storage."</p> | <p>1. Low Surface Charge: The zeta potential of the particles is not high enough (either positive or negative) to create sufficient electrostatic repulsion. 2. Residual Surfactant Issues: Incomplete removal of stabilizers like PVA can lead to bridging flocculation.</p> | <p>1. Optimize Surfactant Concentration: Ensure the concentration of the stabilizer (e.g., PVA, Poloxamer) in the aqueous phase is optimal. Too little won't stabilize the emulsion; too much can be difficult to remove. 2. Improve Washing Steps: Increase the number of centrifugation and re-suspension cycles after synthesis to thoroughly remove excess surfactant. 3. Add a Cryoprotectant: For long-term storage via lyophilization (freeze-drying), add a cryoprotectant like trehalose or</p> |

sucrose to prevent  
aggregation.

---

## Section 3: Preclinical Evaluation & Bioanalysis

Robust preclinical testing is essential to validate your formulation strategy. This requires accurate bioanalytical methods and well-designed in vivo studies.

### Bioanalytical Method Development

FAQ: What is the gold standard for quantifying **Morinamide** and its metabolite, Pyrazinamide, in plasma?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the method of choice.<sup>[14][15]</sup> Its superiority lies in:

- **High Sensitivity:** Capable of detecting concentrations at the ng/mL or even pg/mL level, which is crucial for capturing the full pharmacokinetic profile.
- **High Specificity:** Tandem MS can differentiate between **Morinamide**, its active metabolite Pyrazinamide, and other endogenous matrix components, eliminating interference.<sup>[16]</sup>
- **Multiplexing:** Allows for the simultaneous quantification of both the parent drug (**Morinamide**) and its metabolite (Pyrazinamide) in a single analytical run, which is highly efficient.

Troubleshooting Guide: Bioanalysis

| Problem Encountered                                                                              | Underlying Cause(s)                                                                                                                                    | Recommended Actions & Solutions                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         |
|--------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| "I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS data." | Phospholipids, salts, and other endogenous components in plasma co-elute with the analytes and interfere with the ionization process in the MS source. | <p>1. Improve Sample Preparation: Move from a simple Protein Precipitation (PPT) method to a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are more effective at removing interfering components.<a href="#">[17]</a></p> <p>2. Optimize Chromatography: Adjust the mobile phase gradient or change the column chemistry to better separate your analytes from the bulk of the matrix components.</p> <p>3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best practice. An SIL-IS (e.g., Deuterium- or <sup>13</sup>C-labeled Morinamide) behaves identically to the analyte during extraction and ionization, perfectly compensating for any matrix effects.</p> |

## In Vivo Study Design

FAQ: How should I structure a pilot pharmacokinetic (PK) study for my new **Morinamide** formulation?

A well-designed pilot PK study is essential to compare your enhanced formulation against a control.[\[18\]](#)

- Animal Model: Wistar or Sprague-Dawley rats are commonly used for oral PK studies due to their size and well-characterized physiology.[19]
- Study Groups (Minimum 3):
  - Group 1 (IV Bolus): Administer a known dose of **Morinamide** intravenously. This group is essential for determining the absolute bioavailability of your oral formulations.
  - Group 2 (Oral Control): Administer **Morinamide** as a simple suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage. This is your baseline.
  - Group 3 (Oral Test Formulation): Administer your novel formulation (e.g., SMEDDS or NP suspension) via oral gavage at the same dose as the control group.
- Dosing and Sampling: Ensure animals are fasted overnight to reduce variability. Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to capture the absorption phase, C<sub>max</sub>, and elimination phase accurately.
- Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters (C<sub>max</sub>, T<sub>max</sub>, AUC, half-life) for both **Morinamide** and Pyrazinamide.

Logical Diagram: Formulation Parameters to In Vivo Outcome



[Click to download full resolution via product page](#)

Caption: Relationship between formulation design, physiological barriers, and resulting pharmacokinetic outcomes.

## Section 4: Data Presentation

Clear presentation of quantitative data is crucial for interpretation and comparison. The table below provides a template for summarizing PK results.

Table 1: Hypothetical Pharmacokinetic Parameters of **Morinamide** and its Metabolite Pyrazinamide Following Oral Administration of Different Formulations to Rats (Dose = 20 mg/kg).

| Formulation        | Analyte    | Cmax (ng/mL) | Tmax (hr) | AUC <sub>0-24</sub> (ng·hr/mL) | Relative Bioavailability (%) |
|--------------------|------------|--------------|-----------|--------------------------------|------------------------------|
| Control Suspension | Morinamide | 250 ± 45     | 1.0       | 980 ± 150                      | 100 (Reference)              |
| Pyrazinamide       |            | 1800 ± 210   | 2.0       | 15500 ± 1800                   | 100 (Reference)              |
| SMEDDS             | Morinamide | 850 ± 90     | 0.5       | 3450 ± 420                     | 352                          |
| Pyrazinamide       |            | 4200 ± 550   | 1.0       | 39800 ± 4100                   | 257                          |
| PLGA Nanoparticles | Morinamide | 400 ± 60     | 2.0       | 4100 ± 500                     | 418                          |
| Pyrazinamide       |            | 2500 ± 300   | 4.0       | 31000 ± 3500                   | 200                          |

Data are presented as Mean ± SD (n=6). Relative Bioavailability calculated as (AUC<sub>test</sub> / AUC<sub>control</sub>) \* 100.

## References

- Patsnap Synapse. (2024). What is the mechanism of **Morinamide**?
- Wikipedia. (n.d.). **Morinamide**. Retrieved from [[Link](#)]
- Frontiers in Pharmacology. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [[Link](#)]
- Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?
- PubMed. (2017). Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats. Retrieved from [[Link](#)]
- National Institutes of Health (NIH). (2009). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [[Link](#)]
- National Institutes of Health (NIH). (2017). Nanoparticle-Based Local Antimicrobial Drug Delivery. Retrieved from [[Link](#)]

- National Institutes of Health (NIH). (n.d.). Morphazinamide. PubChem. Retrieved from [[Link](#)]
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. *Nature Reviews Drug Discovery*, 7(8), 619-634.
- Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from [[Link](#)]
- PubMed. (2011). Bioenhancers from mother nature and their applicability in modern medicine. Retrieved from [[Link](#)]
- PubMed. (2015). Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations. Retrieved from [[Link](#)]
- AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. Retrieved from [[Link](#)]
- National Institutes of Health (NIH). (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [[Link](#)]
- MDPI. (2024). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Retrieved from [[Link](#)]
- PubMed. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [[Link](#)]
- Drug Development & Delivery. (2023). LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. Retrieved from [[Link](#)]
- MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [[Link](#)]
- MDPI. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [[Link](#)]
- Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [[Link](#)]

- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2005). Nanoparticle-based targeted drug delivery. Retrieved from [\[Link\]](#)
- MDPI. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2011). Bioenhancers from mother nature and their applicability in modern medicine. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2017). Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis. Retrieved from [\[Link\]](#)
- MDPI. (2024). Nanoparticle-Based Strategies to Enhance Catecholaminergic Drug Delivery for Neuropsychiatric Disorders: Advances, Challenges, and Therapeutic Opportunities. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2014). Bioavailability enhancers of herbal origin: An overview. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2009). The basics of preclinical drug development for neurodegenerative disease indications. Retrieved from [\[Link\]](#)

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. What is the mechanism of Morinamide? [[synapse.patsnap.com](https://synapse.patsnap.com)]

- 2. Morinamide - Wikipedia [en.wikipedia.org]
- 3. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 4. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery [drug-dev.com]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. ijsrt.com [ijsrt.com]
- 18. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Morinamide Bioavailability Enhancement: A Technical Support Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206486#strategies-to-enhance-morinamide-bioavailability-in-vivo]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)